molecular formula C18H16ClN3O4 B2536359 5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide CAS No. 941957-21-7

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide

Cat. No.: B2536359
CAS No.: 941957-21-7
M. Wt: 373.79
InChI Key: HPNZUDNGOOTXGS-UHFFFAOYSA-N
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Description

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a useful research compound. Its molecular formula is C18H16ClN3O4 and its molecular weight is 373.79. The purity is usually 95%.
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Biological Activity

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a chloro group, a nitro group, and a pyrrolidinone moiety. Its molecular formula is C15H15ClN2O3C_{15}H_{15}ClN_{2}O_{3} with a molecular weight of approximately 370.87 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₅ClN₂O₃
Molecular Weight370.87 g/mol
CAS Number941918-16-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitro group is known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can bind to DNA and proteins, potentially resulting in cytotoxic effects against cancer cells and microorganisms .

Key Mechanisms:

  • Antimicrobial Activity : Nitro compounds are recognized for their antimicrobial properties. They can produce toxic intermediates that damage microbial DNA, making them effective against a range of pathogens .
  • Antitumor Activity : The compound may act as an antitumor agent through mechanisms involving hypoxia-activated prodrugs, which selectively target cancer cells in low-oxygen environments .
  • Enzyme Inhibition : It has been suggested that the compound could inhibit enzymes related to inflammatory pathways, such as iNOS and COX-2, which are crucial in the development of various diseases including cancer .

Antimicrobial Activity

Research indicates that nitrobenzamide derivatives exhibit significant antimicrobial activity. For example, compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria at micromolar concentrations .

Antitumor Activity

In vitro studies have demonstrated that derivatives with similar structures possess antitumor effects by inducing apoptosis in cancer cell lines. The mechanism involves the disruption of cellular processes through DNA damage caused by reactive intermediates formed after nitro reduction .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitrobenzamide derivatives against Staphylococcus aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 20 μM, suggesting potent antimicrobial properties comparable to established antibiotics .

Case Study 2: Antitumor Potential

Another investigation focused on the antitumor potential of nitrobenzamide compounds in hypoxic conditions typical of tumor microenvironments. Results showed that these compounds could selectively induce cell death in hypoxic cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies.

Properties

IUPAC Name

5-chloro-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4/c1-11-4-6-13(10-16(11)21-8-2-3-17(21)23)20-18(24)14-9-12(19)5-7-15(14)22(25)26/h4-7,9-10H,2-3,8H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNZUDNGOOTXGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-])N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.